molecular formula C4H12BrN B3029657 Isobutylamine hydrobromide CAS No. 74098-36-5

Isobutylamine hydrobromide

Cat. No.: B3029657
CAS No.: 74098-36-5
M. Wt: 154.05 g/mol
InChI Key: RFYSBVUZWGEPBE-UHFFFAOYSA-N
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Description

Isobutylamine hydrobromide is an organic compound that belongs to the class of amines. It is the hydrobromide salt form of isobutylamine, which is a derivative of butane. The chemical formula for this compound is C4H11N·HBr, and it typically appears as a white to almost white crystalline powder. This compound is known for its solubility in water and its use in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutylamine hydrobromide can be synthesized through the reaction of isobutylamine with hydrobromic acid. The reaction typically involves the following steps:

  • Isobutylamine is dissolved in an appropriate solvent, such as ethanol or water.
  • Hydrobromic acid is added to the solution, resulting in the formation of this compound.
  • The product is then isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process is optimized to achieve high yields and purity of the final product. The use of automated systems and controlled reaction conditions helps in maintaining consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Isobutylamine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: this compound can be reduced to form primary amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: The major products include substituted amines and amides.

    Oxidation Reactions: The major products are amides and nitriles.

    Reduction Reactions: The major product is the primary amine.

Scientific Research Applications

Isobutylamine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various amine derivatives.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: this compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isobutylamine hydrobromide involves its interaction with biological molecules, primarily through its amine group. The compound can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, influencing their activity and function. The specific molecular targets and pathways involved depend on the context of its use, such as in enzyme assays or therapeutic applications.

Comparison with Similar Compounds

Isobutylamine hydrobromide can be compared with other similar compounds, such as:

    n-Butylamine: A primary amine with a straight-chain structure, differing from the branched structure of isobutylamine.

    sec-Butylamine: A secondary amine with a different branching pattern compared to isobutylamine.

    tert-Butylamine: A tertiary amine with a highly branched structure, making it more sterically hindered than isobutylamine.

Uniqueness: this compound is unique due to its specific branching pattern, which influences its reactivity and interactions with other molecules. This structural feature makes it a valuable reagent in organic synthesis and various scientific applications.

Properties

IUPAC Name

2-methylpropan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYSBVUZWGEPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74098-36-5
Record name Isobutylamine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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